4-[(Benzylsulfonyl)methyl]-N-cyclopentylbenzamide (NPB) is a small molecule originally synthesized as part of research into inhibitors of BAD (Bcl-2-associated death promoter) phosphorylation. [] BAD is a pro-apoptotic protein, and its phosphorylation at specific sites, including Ser99, can inhibit its pro-apoptotic function. NPB was found to specifically inhibit the phosphorylation of BAD at Ser99 in human carcinoma cells. [] This activity makes NPB a potential target for further research in cancer therapeutics.
The synthesis of NPB and its analogs is detailed in the paper "Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells". [] While the specific steps for NPB synthesis are not explicitly described, the paper outlines the general synthetic route used to create NPB analogs. This route involves the reaction of substituted benzaldehydes with substituted piperazines, followed by reduction and finally, amide coupling. []
Although a detailed molecular structure analysis specifically for NPB is not available in the provided literature, the paper mentioning NPB focuses on the synthesis and characterization of several NPB analogs. [] One analog, compound 4r (2[(4(2,3-dichlorophenyl)piperazin-1-yl][naphthalen-1-yl]methyl)phenol), was characterized using single-crystal X-ray crystallography. [] This information may be helpful in understanding the general structural features of NPB and its analogs.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: